molecular formula C12H10BrIN4 B3843074 1-(4-iodophenyl)ethanone (5-bromo-2-pyrimidinyl)hydrazone

1-(4-iodophenyl)ethanone (5-bromo-2-pyrimidinyl)hydrazone

Cat. No. B3843074
M. Wt: 417.04 g/mol
InChI Key: FXIKOLSHKFKHQB-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a hydrazone derivative. Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond with an adjacent carbonyl group . They are often used in organic synthesis due to their reactivity.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data for “1-(4-iodophenyl)ethanone (5-bromo-2-pyrimidinyl)hydrazone”, I can’t provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. These properties can be predicted based on the compound’s structure or determined experimentally .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or target. Without more information, it’s difficult to speculate on the mechanism of action of "1-(4-iodophenyl)ethanone (5-bromo-2-pyrimidinyl)hydrazone" .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for exposure. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if a compound shows promise as a drug, future research might focus on optimizing its structure, improving its synthesis, or testing its efficacy in clinical trials .

properties

IUPAC Name

5-bromo-N-[(E)-1-(4-iodophenyl)ethylideneamino]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrIN4/c1-8(9-2-4-11(14)5-3-9)17-18-12-15-6-10(13)7-16-12/h2-7H,1H3,(H,15,16,18)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIKOLSHKFKHQB-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC=C(C=N1)Br)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC=C(C=N1)Br)/C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(E)-1-(4-iodophenyl)ethylideneamino]pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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